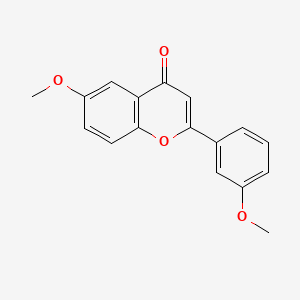

6,3'-Dimethoxyflavone

Übersicht

Beschreibung

6,3’-Dimethoxyflavone is a flavonoid compound characterized by the presence of methoxy groups at the 6 and 3’ positions of the flavone structure. Flavonoids are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6,3’-dimethoxyflavone typically involves the methoxylation of flavone precursors. One common method is the methylation of hydroxyl groups on the flavone structure using methyl iodide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like acetone or dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods: Industrial production of 6,3’-dimethoxyflavone may involve similar synthetic routes but on a larger scale. The process includes the optimization of reaction conditions to maximize yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product .

Analyse Chemischer Reaktionen

Reaktionstypen: 6,3’-Dimethoxyflavon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Chinonen oder anderen oxidierten Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können die Carbonylgruppe in der Flavonstruktur in eine Hydroxylgruppe umwandeln.

Substitution: Methoxygruppen können unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen erfordern oft Katalysatoren wie Palladium auf Kohlenstoff oder Säuren wie Salzsäure.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann Oxidation zu Chinonen führen, während Reduktion hydroxylierte Flavone erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Chemie: Es dient als Baustein für die Synthese komplexerer Flavonoidderivate.

Biologie: Die Verbindung zeigt signifikante biologische Aktivitäten, einschließlich antioxidativer und entzündungshemmender Wirkungen.

Medizin: Die Forschung hat gezeigt, dass es aufgrund seiner Fähigkeit, verschiedene zelluläre Pfade zu modulieren, ein Potenzial zur Krebsprävention und -behandlung besitzt.

5. Wirkmechanismus

Der Wirkmechanismus von 6,3’-Dimethoxyflavon beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen:

Antioxidative Aktivität: Die Verbindung fängt freie Radikale ab und reguliert antioxidative Enzyme hoch, wodurch Zellen vor oxidativem Stress geschützt werden.

Entzündungshemmende Wirkungen: Es hemmt die Produktion von proinflammatorischen Zytokinen und moduliert Signalwege wie NF-κB und MAPK.

Krebshemmende Eigenschaften: 6,3’-Dimethoxyflavon induziert Apoptose in Krebszellen, indem es Caspasen aktiviert und das mitochondriale Membranpotenzial stört.

Wirkmechanismus

The mechanism of action of 6,3’-dimethoxyflavone involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and upregulates antioxidant enzymes, thereby protecting cells from oxidative stress.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB and MAPK.

Anticancer Properties: 6,3’-Dimethoxyflavone induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

Vergleich Mit ähnlichen Verbindungen

6,3’-Dimethoxyflavon kann mit anderen Methoxyflavonen verglichen werden, wie zum Beispiel:

- 5,4’-Dimethoxyflavon

- 3’,4’-Dimethoxyflavon

- 5,7-Dimethoxyflavon

Einzigartigkeit: 6,3’-Dimethoxyflavon ist aufgrund seines spezifischen Methoxysubstitutionsschemas einzigartig, das seine biologische Aktivität und chemische Reaktivität beeinflusst. Im Vergleich zu anderen Methoxyflavonen kann es unterschiedliche pharmakologische Eigenschaften und Potenz aufweisen .

Eigenschaften

IUPAC Name |

6-methoxy-2-(3-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-12-5-3-4-11(8-12)17-10-15(18)14-9-13(20-2)6-7-16(14)21-17/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLIKVGWTVPYAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC(=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350264 | |

| Record name | 6,3'-DIMETHOXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79786-40-6 | |

| Record name | 6,3'-DIMETHOXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,3'-Dimethoxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

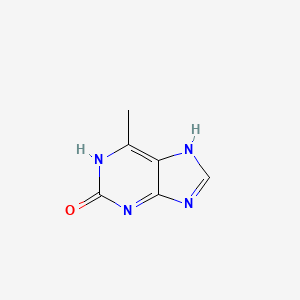

Q1: What are the key structural features of 6,3'-Dimethoxyflavone and its analogues?

A1: this compound belongs to the flavonoid family, specifically the flavone subclass. While not explicitly isolated in these studies, its structure can be inferred from its analogues. Flavones share a common backbone consisting of two benzene rings (A and B) connected by an oxygen-containing heterocyclic ring (C). Substitutions on this core structure differentiate individual flavones. For example:

- Jaceosidin: 5,7,4'-Trihydroxy-6,3'-dimethoxyflavone [, , , , ]

- Eupatilin: 5,7-Dihydroxy-6,3',4'-trimethoxyflavone [, ]

Q2: What biological activities have been reported for this compound analogues?

A2: Several studies highlight the potent biological activities of these flavones, particularly:

- Antimutagenic Activity: Jaceosidin, eupatilin, and other related flavones demonstrated strong antimutagenic activity against various heterocyclic amines, including Trp-P-2, Trp-P-1, IQ, MeIQ, and MeIQx []. This activity suggests potential benefits in cancer prevention.

- Cytotoxic Activity: Compounds like jaceosidin and 5,7,4′,5′-tetrahydroxy-6,3′-dimethoxyflavone exhibited moderate cytotoxic effects against a panel of human tumor cell lines [, ]. This finding points towards potential applications in cancer therapy.

- Xanthine Oxidase (XO) Inhibition: Several analogues, including jaceosidin and eupatilin, showed marked XO-inhibitory effects []. XO inhibition is a key therapeutic target for managing gout, a painful inflammatory condition caused by uric acid buildup.

- Antioxidant Activity: The presence of multiple hydroxyl groups in these flavones contributes to their antioxidant properties, with 5,7,4′,5′-tetrahydroxy-6,3′-dimethoxyflavone showing substantial free radical scavenging activity in DPPH assays [].

Q3: How do these flavones exert their antimutagenic effects?

A3: Research suggests that jaceosidin and related flavones act as desmutagens []. This means they can directly interact with mutagens, potentially modifying their chemical structure and rendering them inactive. Additionally, they may interfere with the metabolic activation of mutagens, further reducing their mutagenic potential.

Q4: What is the significance of the free OH group on C7 in this compound analogues?

A4: Studies investigating the XO-inhibitory activity of these flavones suggest that a free hydroxyl group at the C7 position is crucial for this effect []. Compounds lacking this free OH group showed reduced XO inhibition, highlighting the importance of structure-activity relationships in flavonoid research.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,10a,12a-Trimethyl-1,2,3,3a,3b,4,5,5a,6,6a,7,9a,10,10a,10b,11,12,12a-octadecahydrocyclopenta[5,6]naphtho[1,2-f]indazole-1,2-diol](/img/structure/B1201384.png)